N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound with a molecular formula of C23H25FN2O3S. This compound is characterized by the presence of a cyclohexyl group, a fluorobenzyl group, and an indole moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The sulfonylation of the indole derivative is achieved using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the acylation of the sulfonylated indole with cyclohexyl acetic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole or sulfonyl groups.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(4-fluorobenzyl)thio]acetamide
- N-cyclohexyl-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide
Uniqueness
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of both the sulfonyl and indole groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-18-12-10-17(11-13-18)16-30(28,29)22-14-26(21-9-5-4-8-20(21)22)15-23(27)25-19-6-2-1-3-7-19/h4-5,8-14,19H,1-3,6-7,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYAVKBDZECES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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